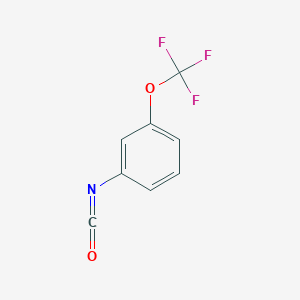

3-(Trifluoromethoxy)phenyl isocyanate

Description

3-(Trifluoromethoxy)phenyl isocyanate is an organofluorine compound featuring an isocyanate (-N=C=O) functional group attached to a phenyl ring substituted with a trifluoromethoxy (-OCF₃) group at the meta position. This electron-withdrawing substituent significantly influences the compound’s reactivity, making it a valuable intermediate in synthesizing agrochemicals, pharmaceuticals, and specialty polymers.

Properties

IUPAC Name |

1-isocyanato-3-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-1-2-6(4-7)12-5-13/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJYBJOTWLVTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55225-86-0 | |

| Record name | 1-isocyanato-3-(trifluoromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)phenyl isocyanate typically involves the reaction of 3-(Trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction proceeds as follows:

3-(Trifluoromethoxy)aniline+Phosgene→3-(Trifluoromethoxy)phenyl isocyanate+HCl

This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent the decomposition of the isocyanate product .

Industrial Production Methods

In industrial settings, the production of 3-(Trifluoromethoxy)phenyl isocyanate may involve continuous flow processes to ensure efficient and safe handling of phosgene. Advanced techniques such as gas-phase reactions and the use of phosgene substitutes like diphosgene or triphosgene are also employed to enhance yield and safety .

Chemical Reactions Analysis

Key Chemical Reactions

Isocyanates like 3-(Trifluoromethoxy)phenyl isocyanate participate in reactions typical of this functional group:

Polymerization

-

Reacts with alcohols, amines, or water to form polyurethanes, ureas, or carbamates. This is critical for applications in coatings and adhesives .

Aminocarbonylation

-

Catalytic aminocarbonylation with isocyanates introduces carbamate groups into organic substrates. For example, Re₂(CO)₁₀ catalyzes the reaction with azobenzenes to form benzamide derivatives .

Hydrolysis and Derivatization

-

Hydrolysis yields amines or carbamic acids, which can undergo further functionalization. For instance, 4-chloro-3-(trifluoromethyl)phenyl isocyanate generates CTF-urea (1,3-bis(4-chloro-3-(trifluoromethyl)phenyl)urea) as an impurity .

Table 2: Impurity Analysis in 4-Chloro-3-(Trifluoromethyl)phenyl Isocyanate

| Impurity | Detection Range (μg·mL⁻¹) | Recovery | LOD (μg·mL⁻¹) |

|---|---|---|---|

| CTF-aminobenzene | 1.87–46.80 | 98.7% | 0.187 |

| CTF-urea | 4.15–103.76 | 98.0% | 0.208 |

Research Challenges

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Development:

One of the most significant applications of 3-(trifluoromethoxy)phenyl isocyanate is in the synthesis of pharmaceutical compounds. It serves as an important intermediate in the production of various medications, notably anticancer drugs. For instance, it plays a critical role in synthesizing sorafenib, a multi-kinase inhibitor used for treating advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, making it a vital component in cancer therapy .

Fluorinated Drug Candidates:

The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability. The trifluoromethoxy group contributes to these properties, making 3-(trifluoromethoxy)phenyl isocyanate a valuable building block in the design of new fluorinated drug candidates .

Agrochemical Applications

Herbicides and Insecticides:

In agrochemical research, 3-(trifluoromethoxy)phenyl isocyanate is utilized as an intermediate in the synthesis of herbicides and insecticides. Its ability to modify biological activity allows for the development of more effective crop protection agents that can target specific pests or weeds while minimizing environmental impact .

Pesticide Formulations:

The compound's reactivity makes it suitable for creating novel pesticide formulations that enhance efficacy and reduce toxicity to non-target organisms. This application is particularly relevant as agricultural practices increasingly focus on sustainable and environmentally friendly solutions .

Material Science Applications

Polymer Chemistry:

3-(Trifluoromethoxy)phenyl isocyanate is also employed in polymer chemistry, where it acts as a precursor for specialty polymers. These polymers are used in coatings and adhesives that require superior durability and chemical resistance . The incorporation of trifluoromethoxy groups can improve the thermal stability and mechanical properties of these materials.

Advanced Materials:

In material science, this compound contributes to the development of advanced materials used in electronics and other high-tech applications. The unique properties imparted by fluorinated groups can enhance thermal and electrical performance, making them suitable for specialized applications such as electronic devices .

Research Reagents

As a versatile reagent, 3-(trifluoromethoxy)phenyl isocyanate facilitates various chemical reactions in research settings. It aids researchers in exploring new synthetic pathways and mechanisms, contributing to advancements across multiple disciplines within organic chemistry .

Case Study 1: Synthesis Methodologies

Recent studies have optimized the synthesis of 3-(trifluoromethoxy)phenyl isocyanate using safer and more environmentally friendly methods. Traditional processes often involve hazardous reagents and conditions; however, new methodologies utilize milder conditions with reduced waste generation .

Case Study 2: Fluorinated Compounds in Drug Discovery

A study highlighted the importance of fluorinated compounds like 3-(trifluoromethoxy)phenyl isocyanate in drug discovery. The presence of fluorine significantly influences pharmacokinetic properties, leading to increased interest among medicinal chemists .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenyl isocyanate involves the reactivity of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols, forming stable urea and carbamate linkages. These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate carbon .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Pharmaceuticals : 3-(Trifluoromethoxy)phenyl isocyanate derivatives show promise in kinase inhibitor development, leveraging the -OCF₃ group’s metabolic stability .

- Agrochemicals: Patent literature highlights its use in herbicidal carbamates, outperforming non-fluorinated analogs in field trials .

- Regulatory Status : 4-(Trifluoromethoxy)phenyl isocyanate is listed under U.S. tariff codes (HTS 9902.22.99), indicating commercial significance .

Biological Activity

3-(Trifluoromethoxy)phenyl isocyanate (TFM-Ph-NCO) is a compound characterized by its trifluoromethoxy group, which imparts unique chemical properties that can influence biological activity. This article explores the biological activities associated with TFM-Ph-NCO, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

The molecular formula of 3-(Trifluoromethoxy)phenyl isocyanate is CHFNO, and it has a molecular weight of approximately 207.12 g/mol. The presence of the isocyanate functional group (-N=C=O) makes this compound reactive, particularly with nucleophiles, which can lead to various biological interactions.

The trifluoromethoxy group significantly enhances the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and potency in biological systems. The isocyanate moiety can react with amino groups in proteins, potentially leading to modifications that affect enzyme activity and signal transduction pathways.

Pharmacological Effects

Research indicates that compounds containing the trifluoromethoxy group exhibit various pharmacological activities:

- Anticancer Activity : Studies have shown that trifluoromethyl-containing compounds can inhibit cancer cell proliferation. For instance, the incorporation of trifluoromethyl groups has been linked to enhanced potency against specific cancer types by affecting cellular signaling pathways involved in growth and survival .

- Antimicrobial Properties : Preliminary investigations suggest that TFM-Ph-NCO may possess antibacterial and antifungal properties. The reactivity of the isocyanate group allows for potential interactions with microbial proteins, disrupting their function .

- Neuropharmacological Effects : The trifluoromethoxy group has been associated with modulation of neurotransmitter uptake, particularly serotonin. Compounds with this substitution have shown increased inhibition of serotonin transporters compared to their non-fluorinated counterparts .

Case Studies

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethoxy)phenyl isocyanate, and how do reaction conditions influence yield?

The compound is typically synthesized via the reaction of 3-(trifluoromethoxy)aniline with phosgene or thiophosgene under controlled conditions. The reaction requires anhydrous solvents (e.g., dichloromethane or THF) and a base catalyst like triethylamine to neutralize HCl byproducts. Temperature control (<0°C to room temperature) is critical to minimize side reactions such as oligomerization. Yields range from 70–85% depending on purity of the aniline precursor and reaction stoichiometry .

Q. How is 3-(trifluoromethoxy)phenyl isocyanate characterized to confirm structural integrity?

Key characterization methods include:

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile electrophile in:

- Urea/thiourea formation : Reacts with amines to generate trifluoromethoxy-substituted ureas, which are precursors for bioactive molecules.

- Polymer crosslinking : Used in polyurethane synthesis due to its high reactivity with diols .

Advanced Research Questions

Q. How does the position of the trifluoromethoxy group affect reactivity compared to its isomers (e.g., 2- or 4-substituted derivatives)?

The meta-substitution (3-position) induces steric and electronic effects that alter nucleophilic attack trajectories. For example, reactions with bulky amines show slower kinetics compared to the para-isomer due to hindered accessibility of the isocyanate group. Computational studies (DFT) reveal a 5–10% lower electrophilicity index for the 3-substituted derivative, impacting regioselectivity in cycloadditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

- In situ generation : Using diphosgene (less volatile than phosgene) with dropwise addition to maintain low exothermicity.

- Scavengers : Addition of molecular sieves or silica gel to sequester moisture.

- Flow chemistry : Continuous microreactor systems improve heat dissipation and reduce decomposition .

Q. How is this compound utilized in the synthesis of bioactive molecules?

Case study: In the synthesis of N-[3-(tetrazolyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]acetamide (a potential kinase inhibitor), the isocyanate reacts with a tetrazolyl-amine intermediate under mild conditions (THF, 0°C). The trifluoromethoxy group enhances metabolic stability by reducing oxidative degradation in vivo .

Methodological Challenges

Q. How to resolve discrepancies in reported reaction outcomes (e.g., conflicting yields)?

Contradictions often arise from:

- Purity of starting materials : Trace moisture in 3-(trifluoromethoxy)aniline (>98% purity required).

- Catalyst choice : Triethylamine vs. DMAP alters reaction rates by 20–30%. Systematic reproducibility studies using controlled reagent batches are recommended .

Q. What analytical techniques differentiate degradation products during storage?

- HPLC-MS : Identifies oligomers (e.g., trimers via m/z 610) formed via moisture-induced polymerization.

- TGA/DSC : Detects decomposition onset temperatures (~150°C under nitrogen) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.